molecular formula C14H20N4 B11791529 (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine

(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine

Cat. No.: B11791529
M. Wt: 244.34 g/mol
InChI Key: NVGQFMUAZVVRDI-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine typically involves the formation of the triazole ring followed by the introduction of the tert-butyl and p-tolyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary, but they often involve temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The process would also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole oxide, while reduction could produce a triazole amine.

Scientific Research Applications

Chemistry

In chemistry, (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, triazole derivatives are known for their use in pharmaceuticals. This compound could be explored for its potential as a drug candidate, particularly in areas where triazole derivatives have shown promise.

Industry

In industry, this compound could be used in the development of new materials, agrochemicals, or other industrial applications where triazole derivatives are valuable.

Mechanism of Action

The mechanism of action of (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 1,2,4-Triazole
  • 3-Amino-1,2,4-triazole
  • 5-Phenyl-1H-1,2,4-triazole

Uniqueness

What sets (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine apart is the presence of both a tert-butyl group and a p-tolyl group

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

(3-tert-butyl-1H-1,2,4-triazol-5-yl)-(4-methylphenyl)methanamine

InChI

InChI=1S/C14H20N4/c1-9-5-7-10(8-6-9)11(15)12-16-13(18-17-12)14(2,3)4/h5-8,11H,15H2,1-4H3,(H,16,17,18)

InChI Key

NVGQFMUAZVVRDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=NC(=NN2)C(C)(C)C)N

Origin of Product

United States

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